molecular formula C16H9FN2O2 B2653785 2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-04-1

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one

Cat. No. B2653785
CAS RN: 954107-04-1
M. Wt: 280.258
InChI Key: VDLFXMMGKFNGQS-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one is a synthetic compound that belongs to the class of chromenopyrazoles. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural analysis of fluoro-substituted chromeno[2,3-c]pyrazol-4(1H)-ones have been described, highlighting a straightforward two-step synthesis process. This involves the treatment of 2-pyrazolin-5-ones with fluoro substituted benzoyl chlorides, leading to the formation of 4-aroylpyrazol-5-ols, which are then cyclized into fused ring systems. Detailed NMR spectroscopic investigations (1H, 13C, 15N, 19F) support the structural characterization of these compounds (Holzer et al., 2010).

Molecular and Supramolecular Structures

Research on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, derived from the oxidative cyclization of 1-phenylhydrazono chromen-2-ones, reveals insights into their molecular and supramolecular structures. X-ray diffraction studies have helped establish the structures of various isomers, highlighting the influence of halogenation on the crystallization patterns and supramolecular architecture controlled by interactions such as C—H···A (A = O, π) and π-stacking interactions (Padilla-Martínez et al., 2011).

Catalysis and Synthesis Methods

A novel, efficient, and one-pot multi-component procedure for synthesizing pyrano[3,2-c]chromen-5(4H)-ones, using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles under solvent-free conditions, has been reported. This method emphasizes eco-friendliness, high purity of products, and reusability of the catalyst, marking a significant advancement in the synthesis of chromeno pyrazolones (Fekri et al., 2018).

Photochemical Synthesis

An innovative approach through photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones has been developed, utilizing intramolecular coupling via a Paterno-Buchi reaction. This method showcases the potential for high-yield production of angular tricyclic compounds, significantly contributing to the field of organic chemistry (Jindal et al., 2014).

Antimicrobial and Photophysical Properties

Studies have also explored the synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, highlighting their fluorescence properties. This research underscores the luminescent potential of these compounds, suggesting their utility in fluorescence probes or as components in photonic and electronic devices (Liu et al., 2014).

properties

IUPAC Name

2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLFXMMGKFNGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

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